molecular formula C8H10N2 B094476 Indolin-5-amine CAS No. 15918-80-6

Indolin-5-amine

Cat. No.: B094476
CAS No.: 15918-80-6
M. Wt: 134.18 g/mol
InChI Key: CNSBIJRLKLHUIQ-UHFFFAOYSA-N
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Description

Indolin-5-amine is an organic compound that belongs to the indoline family. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogenous ring. This compound is characterized by an amine group attached to the fifth position of the indoline ring. This compound exhibits aromatic and weakly basic properties, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .

Pharmacokinetics

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-5-amine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Indolin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amine group at the fifth position, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile scaffold in drug design and synthesis .

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSBIJRLKLHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309309
Record name 2,3-Dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15918-80-6
Record name 2,3-Dihydro-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15918-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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